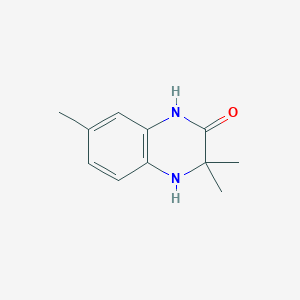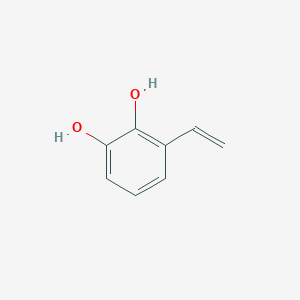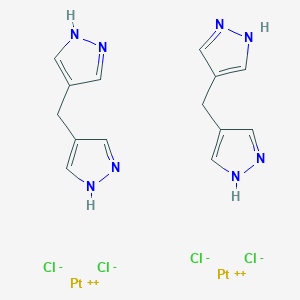
Phosphonium, octadecyltrioctyl-, iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonium, octadecyltrioctyl-, iodide (PTOI) is a cationic surfactant that has gained interest in scientific research due to its unique properties. This compound is commonly used in the synthesis of nanoparticles, drug delivery systems, and as a stabilizer in emulsions. In
Applications De Recherche Scientifique
Phosphonium, octadecyltrioctyl-, iodide has been extensively used in scientific research as a stabilizer in emulsions and as a cationic surfactant in the synthesis of nanoparticles. It has also been used as a drug delivery system due to its ability to enhance drug solubility and bioavailability. Phosphonium, octadecyltrioctyl-, iodide has been shown to improve the pharmacokinetics and pharmacodynamics of various drugs, including anticancer agents, antibiotics, and antiviral drugs.
Mécanisme D'action
Phosphonium, octadecyltrioctyl-, iodide exerts its effects by binding to the cell membrane and disrupting its structure. This leads to an increase in membrane permeability, allowing for the efficient delivery of drugs and nanoparticles. Phosphonium, octadecyltrioctyl-, iodide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Effets Biochimiques Et Physiologiques
Phosphonium, octadecyltrioctyl-, iodide has been shown to have low toxicity and is well tolerated in animal models. It has been shown to have no significant effects on hematological and biochemical parameters. However, Phosphonium, octadecyltrioctyl-, iodide has been shown to induce oxidative stress in cells, leading to the production of reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of Phosphonium, octadecyltrioctyl-, iodide is its ability to enhance drug solubility and bioavailability. It is also a stable compound that can be easily synthesized. However, its use in lab experiments is limited by its high cost and low availability. Phosphonium, octadecyltrioctyl-, iodide is also not suitable for use in aqueous solutions, limiting its application in certain experiments.
Orientations Futures
Future research on Phosphonium, octadecyltrioctyl-, iodide should focus on its application in the synthesis of novel nanoparticles and drug delivery systems. The development of Phosphonium, octadecyltrioctyl-, iodide-based formulations for the treatment of cancer, viral infections, and other diseases should also be explored. Additionally, the mechanism of action of Phosphonium, octadecyltrioctyl-, iodide and its effects on cellular signaling pathways should be further investigated. Finally, efforts should be made to improve the synthesis method of Phosphonium, octadecyltrioctyl-, iodide and reduce its cost, making it more widely available for scientific research.
Méthodes De Synthèse
Phosphonium, octadecyltrioctyl-, iodide can be synthesized by reacting tri-n-octylphosphine with 1-bromooctadecane in the presence of iodine. The resulting product is a white crystalline solid that is soluble in organic solvents.
Propriétés
Numéro CAS |
152401-65-5 |
|---|---|
Nom du produit |
Phosphonium, octadecyltrioctyl-, iodide |
Formule moléculaire |
C42H88IP |
Poids moléculaire |
751 g/mol |
Nom IUPAC |
octadecyl(trioctyl)phosphanium;iodide |
InChI |
InChI=1S/C42H88P.HI/c1-5-9-13-17-21-22-23-24-25-26-27-28-29-30-34-38-42-43(39-35-31-18-14-10-6-2,40-36-32-19-15-11-7-3)41-37-33-20-16-12-8-4;/h5-42H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
FGFQVQFAYBUSHZ-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCCCCC[P+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.[I-] |
SMILES canonique |
CCCCCCCCCCCCCCCCCC[P+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.[I-] |
Autres numéros CAS |
152401-65-5 |
Synonymes |
Octadecyl trioctylphosphonium iodide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



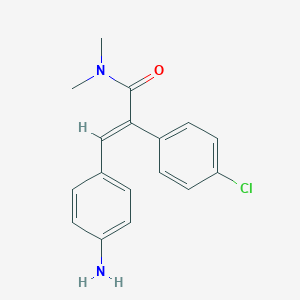
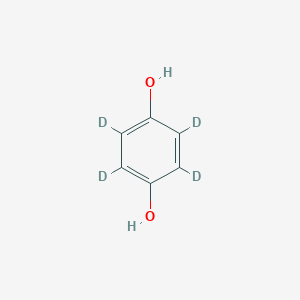
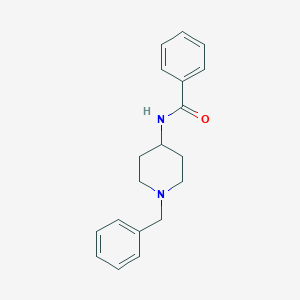
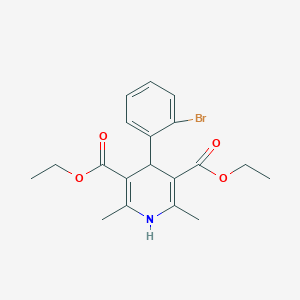
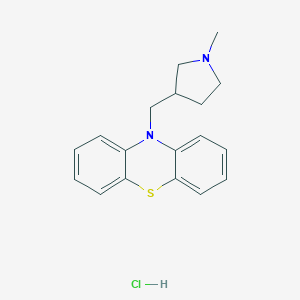
![3-[3-[(4-Fluorophenyl)sulfonylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]propanoic acid](/img/structure/B142504.png)
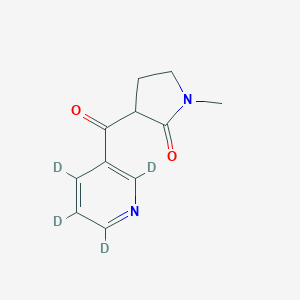
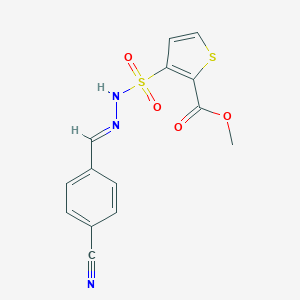
![1,10-dihydroxy-8-methyl-12-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxynaphtho[1,2-c]isochromen-6-one](/img/structure/B142523.png)
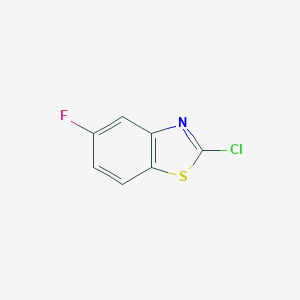
![[4-[4-(4-Acetyloxyphenyl)-3,4-dihydroxyhexan-3-yl]phenyl] acetate](/img/structure/B142525.png)
